molecular formula C10H11BrN2O2 B11851352 tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate

tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate

Cat. No.: B11851352
M. Wt: 271.11 g/mol
InChI Key: BPTRZKGRRRPKPZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12BrN2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

tert-butyl 2-bromo-5-cyanopyrrole-1-carboxylate

InChI

InChI=1S/C10H11BrN2O2/c1-10(2,3)15-9(14)13-7(6-12)4-5-8(13)11/h4-5H,1-3H3

InChI Key

BPTRZKGRRRPKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 2-cyano-1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .

Industry: The compound finds applications in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is primarily related to its ability to undergo substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .

Comparison with Similar Compounds

  • tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
  • tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
  • tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

Comparison: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical transformations. Compared to its analogs, it offers more opportunities for substitution reactions, making it valuable in synthetic organic chemistry .

Biological Activity

tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H10BrN3O2\text{C}_9\text{H}_{10}\text{Br}\text{N}_3\text{O}_2

This compound features a pyrrole ring substituted with a bromine atom, a cyano group, and a tert-butyl ester at the carboxylate position. Such substitutions can significantly influence its biological activity.

Antibacterial Activity

Pyrrole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that pyrrole-based compounds can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values often in the low micromolar range.

Table 1: Antibacterial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (µg/mL)
tert-butyl 2-bromo-5-cyanoStaphylococcus aureusTBD
tert-butyl 4-bromo-2-oxoEscherichia coliTBD
1-methoxypyrrole-2-carboxamideXanthomonas campestris100

Note: TBD indicates that specific MIC values for tert-butyl 2-bromo-5-cyano are still to be determined in ongoing studies.

Antitumor Activity

Pyrrole derivatives are also being investigated for their antitumor potential. The structural features of these compounds enable them to interact with DNA, potentially leading to inhibition of cancer cell proliferation. In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines.

Case Study: Antitumor Effects
A study conducted by Castro-Falcon et al. (2023) examined the effects of pyrrole derivatives on various tumor cell lines. The findings indicated that specific substitutions at the 2 or 5 positions of the pyrrole ring increased nucleophilicity and enhanced cytotoxicity against cancer cells.

The mechanisms underlying the biological activities of pyrrole derivatives often involve disruption of cellular processes such as DNA replication and protein synthesis. For example, some compounds act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrrole derivatives. Research has shown that:

  • Substituents at the 2 or 5 positions significantly enhance nucleophilicity.
  • Bromine and cyano groups contribute to increased antibacterial activity.

Table 2: Influence of Substituents on Biological Activity

SubstituentEffect on Activity
BromineIncreases antibacterial potency
CyanoEnhances interaction with targets
Tert-butyl esterImproves solubility

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